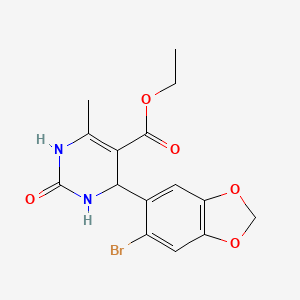
(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethylphenylhydrazine hydrochloride salt ((2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride) is an organic compound with the molecular formula C8H15ClN2O and a molecular weight of 190.67 g/mol. It is commonly used in various chemical reactions and scientific research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dimethylphenylhydrazine hydrochloride can be synthesized through the reaction of 2,4-dimethylphenylhydrazine with hydrochloric acid. The reaction typically involves dissolving 2,4-dimethylphenylhydrazine in an appropriate solvent, such as ethanol, and then adding hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out at room temperature and monitored until the desired product is obtained .
Industrial Production Methods
Industrial production of 2,4-Dimethylphenylhydrazine hydrochloride involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization, to ensure the high purity of the final product. The compound is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethylphenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
2,4-Dimethylphenylhydrazine hydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,4-Dimethylphenylhydrazine hydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form stable complexes with metal ions, which can be used in catalysis and other chemical processes. The specific pathways and targets depend on the context of its use in research and industry .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: Another hydrazine derivative used in similar applications but with different reactivity due to the presence of nitro groups.
2,4-Dichlorophenylhydrazine: Contains chlorine atoms, which alter its chemical properties and reactivity.
2,4-Dimethylphenylhydrazine: The parent compound without the hydrochloride salt, used in various organic synthesis reactions
Uniqueness
2,4-Dimethylphenylhydrazine hydrochloride is unique due to its specific molecular structure, which imparts distinct reactivity and properties. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
123333-93-7; 60480-83-3 |
|---|---|
Molecular Formula |
C8H15ClN2O |
Molecular Weight |
190.67 |
IUPAC Name |
(2,4-dimethylphenyl)hydrazine;hydrate;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH.H2O/c1-6-3-4-8(10-9)7(2)5-6;;/h3-5,10H,9H2,1-2H3;1H;1H2 |
InChI Key |
OXXNBCWWNHQUDU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NN)C.O.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-5-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2727800.png)
![4-(1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2727801.png)



![[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B2727810.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}-2-methoxybenzamide](/img/structure/B2727813.png)

![(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2727815.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2727816.png)



